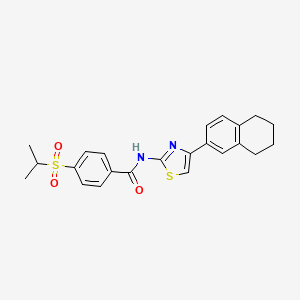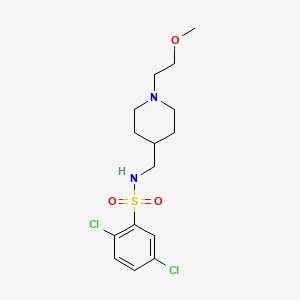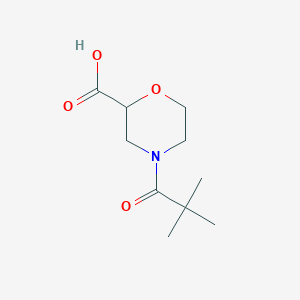
4-(2,2-Dimethylpropanoyl)morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,2-Dimethylpropanoyl)morpholine-2-carboxylic acid” is a chemical compound with the CAS Number: 1307775-55-8 . It has a molecular weight of 215.25 . The IUPAC name for this compound is 4-(2,2-dimethylpropanoyl)-2-morpholinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis and Peptidomimetic Chemistry Applications
One study describes the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its compatibility with solid-phase peptide synthesis. This advancement allows the compound to be utilized in peptidomimetic chemistry, offering a practical route for creating complex peptide-based structures with potential therapeutic applications (Sladojevich et al., 2007).
Cathepsin S Inhibition
Another study focuses on the synthesis of a potent cathepsin S inhibitor, highlighting the drug's preparation using deuterium and carbon-14 labeling. This work underscores the compound's relevance in medicinal chemistry, particularly in developing treatments targeting cathepsin S, a cysteine protease implicated in various diseases (Latli et al., 2012).
Crystal Structure Analysis
Research into the molecular and crystal structure of a morpholine derivative synthesized via the Diels-Alder reaction offers insights into its conformational stability and potential reactivity. Such structural analyses are vital for understanding the physical and chemical properties of novel compounds, guiding their application in synthetic chemistry and material science (Mironova et al., 2012).
Modern Organic Chemistry Education
An innovative educational approach uses COMU, a coupling reagent, to teach fundamental principles of carbonyl reactivity through the synthesis of N,N-diethyl-3-methylbenzamide (DEET). This method not only educates students on amide bond formation but also emphasizes sustainable practices in organic chemistry (Withey & Bajic, 2015).
Nonlinear Optical Materials
A study on 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid examines its spectroscopic properties and potential as a nonlinear optical (NLO) material. The research highlights the importance of theoretical and experimental analyses in identifying compounds with promising NLO properties, which are crucial for the development of photonic and optoelectronic devices (Devi et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long lasting effects) . Precautionary statements include measures to prevent exposure and response measures in case of exposure .
Propriétés
IUPAC Name |
4-(2,2-dimethylpropanoyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLHVZQTOAHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)

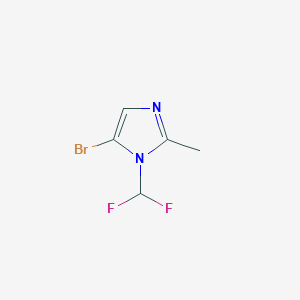
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)
![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2743717.png)
![5-[(2-Ethoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2743718.png)
![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2743720.png)
![N-(2-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2743721.png)
![Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2743723.png)
![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743725.png)
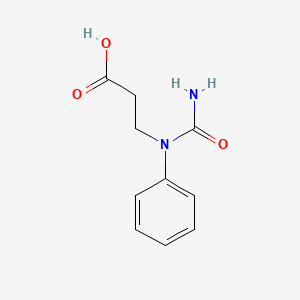
![3-[1-(1-Prop-2-enoyl-2,3-dihydroindole-5-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2743728.png)
